molecular formula C10H9ClN2O2 B11777989 Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate

Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate

Cat. No.: B11777989
M. Wt: 224.64 g/mol
InChI Key: KVMPGMHYWLKQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their wide range of biological activities. The presence of the chloro group and the ester functionality in this compound makes it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate typically involves the reaction of 2-chlorobenzimidazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors that allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzimidazole derivatives.

    Hydrolysis: Formation of 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetic acid.

    Oxidation and Reduction: Formation of various oxidized or reduced benzimidazole derivatives.

Scientific Research Applications

Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The chloro group and the benzimidazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active benzimidazole moiety, which can further interact with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetic acid
  • 2-(1H-benzo[d]imidazol-2-yl)acetic acid
  • Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate

Uniqueness

Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate is unique due to the presence of both the chloro group and the ester functionality, which allows for a wide range of chemical modifications and applications. The chloro group enhances its reactivity in nucleophilic substitution reactions, while the ester group provides a handle for further functionalization.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

methyl 2-(2-chloro-3H-benzimidazol-5-yl)acetate

InChI

InChI=1S/C10H9ClN2O2/c1-15-9(14)5-6-2-3-7-8(4-6)13-10(11)12-7/h2-4H,5H2,1H3,(H,12,13)

InChI Key

KVMPGMHYWLKQHK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)N=C(N2)Cl

Origin of Product

United States

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